
C8 ceramide
Overview
Description
C8 ceramide (N-octanoyl-D-erythro-sphingosine) is a short-chain, cell-permeable ceramide analog with potent chemotherapeutic and anti-proliferative properties . Structurally, it consists of an 8-carbon acyl chain attached to a sphingosine backbone, distinguishing it from endogenous long-chain ceramides (e.g., C16:0, C18:0). Preclinical studies demonstrate that liposomal this compound exhibits selective cytotoxicity against hepatocellular carcinoma (HCC) cells (e.g., HepG2, SMMC-7721, Huh-7) by activating caspase-dependent apoptosis and modulating key signaling pathways, including ASK1-JNK activation and AKT-mTOR inhibition . Its liposomal formulation enhances solubility and delivery, overcoming limitations of free short-chain ceramides .
Preparation Methods
Synthetic Routes and Reaction Conditions
C8-Ceramide can be synthesized through various chemical routes. One common method involves the acylation of sphingosine with octanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields C8-Ceramide after purification .
Industrial Production Methods
Industrial production of C8-Ceramide often involves large-scale synthesis using similar acylation reactions. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions
C8-Ceramide undergoes several types of chemical reactions, including:
Oxidation: C8-Ceramide can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction of C8-Ceramide can yield dihydroceramide.
Substitution: Various substitution reactions can modify the functional groups on the ceramide molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Ceramide-1-phosphate
Reduction: Dihydroceramide
Substitution: Various substituted ceramides depending on the reagents used.
Scientific Research Applications
Cancer Therapeutics
1.1 Mechanism of Action
C8 ceramide has been shown to induce apoptosis in various cancer cell lines, particularly in lung and liver cancers. Research indicates that this compound increases reactive oxygen species (ROS) levels, which are critical mediators of apoptosis. For instance, a study demonstrated that treatment with this compound led to a dose-dependent increase in ROS levels in human non-small-cell lung cancer (H1299) cells, resulting in reduced cell proliferation and increased apoptosis rates .
1.2 Case Study: Lung Cancer
In a preclinical study involving H1299 lung cancer cells, this compound was administered at varying concentrations. The results indicated a significant reduction in cell viability with an IC50 value of 22.9 µM after 24 hours of treatment. The study also highlighted the modulation of superoxide dismutases (SODs), suggesting that this compound could be a promising candidate for chemoprevention or treatment strategies targeting lung cancer .
1.3 Case Study: Hepatocellular Carcinoma
Another study focused on the application of liposomal this compound in hepatocellular carcinoma (HCC). The liposomal formulation demonstrated superior efficacy compared to free this compound, inhibiting cell survival and proliferation across multiple HCC cell lines (HepG2, SMMC-7721, Huh-7) while sparing non-cancerous cells. This selectivity is attributed to the activation of caspase-dependent apoptotic pathways .
Neuroprotective Effects
2.1 Cognitive Improvement
This compound has also been investigated for its neuroprotective properties, particularly in the context of postoperative cognitive dysfunction (POCD). A study showed that administering this compound enhanced brain-derived neurotrophic factor (BDNF) expression in primary microglia, which is crucial for neuronal health and cognitive function recovery post-surgery. The mechanism involved the PKCδ/NF-κB signaling pathway, indicating potential therapeutic strategies for improving cognitive outcomes following surgical procedures .
Potential Clinical Applications
3.1 Diagnostic Biomarker
Research has suggested that this compound may serve as a diagnostic biomarker for certain conditions, including high-altitude pulmonary edema (HAPE). Its metabolic profile can be utilized to distinguish between different pathological states, enhancing diagnostic accuracy .
3.2 Drug Discovery
This compound's role in drug discovery is emerging as a critical area of research. By integrating data from large-scale cancer datasets, researchers are exploring how this compound can be used to identify candidate drugs targeting specific molecular signatures associated with various cancers .
Data Tables
Mechanism of Action
C8-Ceramide exerts its effects through several molecular mechanisms:
Apoptosis Induction: C8-Ceramide activates apoptosis signal-regulating kinase 1 (ASK1) and Jun N-terminal kinase (JNK) signaling pathways, leading to programmed cell death in cancer cells.
Reactive Oxygen Species (ROS) Production: It increases the levels of endogenous ROS, contributing to oxidative stress and apoptosis.
Inhibition of Akt-mTOR Pathway: C8-Ceramide inhibits the Akt-mTOR signaling pathway, which is crucial for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Similar Ceramide Compounds
Structural and Physicochemical Differences
Key Insights :
- Chain Length vs. Bioactivity : Shorter chains (C2, C6, C8) exhibit higher cell permeability but require liposomal delivery for stability . This compound strikes a balance between solubility and metabolic stability, enabling prolonged ceramide accumulation .
- Lipid Raft Modulation : C8 and C6 ceramides destabilize lipid rafts similarly to unsaturated phospholipids (e.g., DOPC), whereas long-chain ceramides (C16) stabilize rafts .
Mechanisms of Action in Cancer Cells
Key Insights :
- ASK1-JNK vs. AMPK-p53 : this compound uniquely suppresses AKT-mTOR, a survival pathway overactive in HCC, while C6 ceramide relies more on AMPK-p53 .
- Caspase Dependency : Liposomal C8 induces caspase-3/9-mediated apoptosis in HCC cells, whereas C16 ceramide acts via mitochondrial membrane permeabilization .
Preclinical Efficacy and Selectivity
- C8 vs. C6 in HCC: Liposomal C8 reduces HepG2 xenograft tumor volume by 70% (vs. 50% for C6) and extends SCID mouse survival by 40 days . C6 ceramide shows synergy with chemotherapy but requires higher doses, increasing off-target effects .
- C8 vs. C16 in Melanoma: this compound reverses myriocin-induced G2/M arrest in B16F10 melanoma cells, while C16 ceramide exacerbates growth inhibition .
Clinical Potential and Limitations
- C8 Advantages: Liposomal formulation enhances tumor targeting and reduces systemic toxicity . Broad-spectrum activity across HCC, leukemia, and melanoma models .
- C6 Limitations :
- C16 Challenges :
- Poor solubility and cell permeability limit therapeutic use without advanced delivery systems .
Biological Activity
C8 ceramide, also known as N-octanoyl-D-erythro-sphingosine, is a sphingolipid that plays a significant role in various biological processes, particularly in cancer biology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exerts its biological effects through several mechanisms:
- Induction of Apoptosis : this compound has been shown to activate apoptotic pathways in various cancer cell lines. For instance, a study demonstrated that liposomal this compound inhibited the proliferation of hepatocellular carcinoma (HCC) cells by activating caspase-dependent apoptosis. The treatment led to significant cell death in HCC cells while sparing non-cancerous hepatocytes, indicating its selective cytotoxicity .
- Regulation of Reactive Oxygen Species (ROS) : Research indicates that this compound increases endogenous ROS levels in non-small-cell lung cancer (NSCLC) cells, contributing to cell cycle arrest and apoptosis. The treatment resulted in the modulation of superoxide dismutases (SOD1 and SOD2), which are critical for cellular oxidative stress responses .
- Microglial Activation and Neuroprotection : In the context of postoperative cognitive dysfunction (POCD), this compound has been shown to enhance brain-derived neurotrophic factor (BDNF) expression in activated microglia, suggesting a neuroprotective role. This enhancement is mediated through the PKCδ/NF-κB signaling pathway, highlighting its potential application in neurodegenerative conditions .
Therapeutic Potential
The therapeutic applications of this compound span various fields:
- Cancer Treatment : this compound has demonstrated anti-tumor activity across multiple cancer types, including liver and lung cancers. In HCC models, liposomal formulations of this compound exhibited superior efficacy compared to free this compound, emphasizing the importance of delivery systems in enhancing therapeutic outcomes .
- Neuroprotection : The ability of this compound to modulate microglial activity and promote BDNF expression presents opportunities for treating cognitive impairments associated with surgery and neurodegenerative diseases .
1. Hepatocellular Carcinoma
A preclinical study evaluated the effects of liposomal this compound on HCC cell lines (HepG2, SMMC-7721, Huh-7). The findings revealed:
- Inhibition of Cell Proliferation : Liposomal C8 significantly inhibited cell proliferation in a dose-dependent manner.
- Induction of Apoptosis : The treatment activated caspase pathways leading to increased apoptosis rates compared to controls .
2. Non-Small-Cell Lung Cancer
In another study focusing on NSCLC (H1299 cells), this compound treatment resulted in:
- Increased ROS Production : Elevated levels of ROS were measured post-treatment.
- Cell Cycle Arrest : A notable accumulation of cells in the G1 phase was observed, indicating a halt in cell cycle progression due to increased cyclin D1 levels .
3. Postoperative Cognitive Dysfunction
Research on mice subjected to carotid artery exposure showed that:
- Improvement in Cognitive Function : Mice treated with this compound exhibited enhanced cognitive recovery post-surgery.
- Mechanistic Insights : The upregulation of BDNF from microglia was identified as a key factor in mitigating cognitive decline associated with surgical stress .
Data Summary
Study/Model | Cell Type | Key Findings |
---|---|---|
Preclinical HCC Study | HepG2, SMMC-7721, Huh-7 | Liposomal C8 induced apoptosis; selective cytotoxicity |
NSCLC Study | H1299 | Increased ROS; G1 phase arrest; cyclin D1 modulation |
POCD Mouse Model | Mouse Microglia | Enhanced BDNF expression; improved cognitive function |
Q & A
Basic Research Questions
Q. What are the standard methodologies to evaluate C8 ceramide’s anti-cancer efficacy in preclinical models?
Researchers typically employ in vitro assays (e.g., MTT for cell viability, clonogenic assays for proliferation) and in vivo tumor xenograft models. For example, HepG2 hepatocellular carcinoma (HCC) cells are implanted into immunodeficient SCID mice, and tumor volume reduction is monitored post-liposomal this compound administration. Dose-dependent responses are quantified using ANOVA and Tukey’s post-hoc tests to determine statistical significance .
Q. How is this compound synthesized and characterized for experimental use?
this compound (N-octanoyl-D-erythro-sphingosine) is synthesized via acylation of sphingosine with octanoic acid. Characterization involves high-performance liquid chromatography (HPLC) for purity (>99%), mass spectrometry for molecular weight confirmation (C₂₆H₅₁NO₃; MW 425.68), and nuclear magnetic resonance (NMR) for structural validation. Purity and stability are maintained at -20°C to prevent degradation .
Q. What in vitro assays are used to assess this compound’s effects on cell viability and proliferation?
Key assays include:
- MTT assay : Measures mitochondrial activity to infer cell viability.
- Clonogenic assay : Quantifies long-term proliferative capacity by counting cell colonies post-treatment.
- Flow cytometry : Detects apoptosis via Annexin V/PI staining. Controls like C8 dihydroceramide (inactive analog) are used to confirm specificity .
Q. What delivery systems improve this compound’s bioavailability in experimental models?
Liposomal encapsulation enhances solubility and tumor targeting. For instance, liposomal this compound showed 3–5× higher efficacy than free C8 in HCC models due to improved cellular uptake. Parameters like lipid composition (e.g., phosphatidylcholine/cholesterol) and particle size (80–120 nm) are optimized for stability and biodistribution .
Advanced Research Questions
Q. How do researchers reconcile this compound’s dual roles in apoptosis and mitogenesis?
Context-dependent effects are analyzed by varying cell type, concentration, and signaling pathways. For example, in HCC cells, liposomal this compound activates pro-apoptotic ASK1-JNK pathways while inhibiting pro-survival AKT-mTOR. In contrast, CD28 signaling in T cells may trigger mitogenesis via NF-κB. Dual roles are validated using pathway-specific inhibitors (e.g., JNK inhibitors) and gene knockdowns .
Q. What strategies validate the specificity of this compound’s biological effects?
- Negative controls : C8 dihydroceramide (lacking the 4,5-trans double bond) is used to rule out non-specific effects.
- Pharmacological inhibitors : Blocking ceramide-activated proteins (e.g., PKC-ζ) confirms mechanistic pathways.
- Genetic models : siRNA-mediated silencing of ceramide synthase or ceramidase genes validates dependency on ceramide metabolism .
Q. How can combinatorial therapies with this compound be optimized for synergy?
Isobologram analysis quantifies synergistic effects. For example, combining this compound with tyrosine kinase inhibitors (e.g., nilotinib) in chronic myeloid leukemia cells reduces IC₅₀ values by 40–60%. Dose matrices and Chou-Talalay methods are used to calculate combination indices (CI <1 indicates synergy) .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Nonlinear regression models (e.g., log-dose vs. response) are fitted to calculate IC₅₀ values. ANOVA with Tukey’s test compares group means, while Kaplan-Meier survival curves (log-rank test) assess in vivo efficacy. Power analysis ensures adequate sample sizes to detect ≥30% effect sizes with p <0.05 .
Q. How do liposomal formulation parameters influence this compound’s therapeutic efficacy?
Key variables include:
- Lipid composition : Phosphatidylcholine enhances stability; PEGylation prolongs circulation time.
- Drug-to-lipid ratio : Optimized to balance loading efficiency and release kinetics.
- Particle size : <150 nm improves tumor penetration via the EPR effect. Preclinical studies use dynamic light scattering (DLS) and cryo-EM for quality control .
Q. What methodologies address mechanistic discrepancies in this compound’s effects across cancer cell lines?
- Cell line profiling : Compare ceramide synthase (CerS) isoforms and sphingosine-1-phosphate (S1P) levels in sensitive vs. resistant lines.
- Multi-omics integration : RNA-seq and lipidomics identify pathways (e.g., autophagy, ER stress) differentially regulated in HCC vs. leukemia models.
- Xenograft heterogeneity : Use patient-derived xenografts (PDXs) to model inter-tumoral variability .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLCSPGWPLYEQ-WRBRXSDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318293 | |
Record name | C8-Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74713-59-0 | |
Record name | C8-Ceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74713-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C8-Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.